5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine
Description
Properties
Molecular Formula |
C16H17BrN2O |
|---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C16H17BrN2O/c1-20-13-6-4-12(5-7-13)11-19-8-2-3-14-15(17)9-18-10-16(14)19/h4-7,9-10H,2-3,8,11H2,1H3 |
InChI Key |
BVBMDEQKQKRFBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC3=C(C=NC=C32)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 5-Bromo-3,4-dihydro-2H-1,7-naphthyridine derivative with a primary amine at the 1-position.
- 4-Methoxybenzaldehyde as the electrophilic aldehyde source for the benzyl substituent.
- Reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
- Solvents: Dichloromethane (DCM), methanol (MeOH), and mixtures thereof.
- Acid/base additives: Triethylamine (TEA), acetic acid, or zinc chloride as catalysts or to adjust reaction pH.
Typical Procedure
-
- The amine-functionalized 5-bromo-3,4-dihydro-2H-1,7-naphthyridine is dissolved in a solvent mixture (e.g., DCM/MeOH).
- 4-Methoxybenzaldehyde is added to the solution.
- The mixture is stirred at room temperature for 0.5 to 1 hour to allow imine formation.
-
- A reducing agent, commonly sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture.
- The reaction is stirred at room temperature for 1 to 4 hours, sometimes overnight, to reduce the imine to the secondary amine.
-
- The reaction mixture is quenched with saturated aqueous sodium bicarbonate or sodium hydrogen carbonate.
- The organic layer is separated and washed with brine.
- The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate.
- Solvent removal under reduced pressure yields the crude product.
-
- The crude product is purified by silica gel column chromatography using chloroform/methanol gradients (e.g., 10:1 to 20:1).
- The purified compound is often isolated as a free base or converted to a hydrochloride salt by treatment with hydrogen chloride in ethyl acetate or diethyl ether.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting amine | 1-(4-Amino-1-piperidinyl)methyl-5-bromo-3,4-dihydro-2H-1,7-naphthyridine |
| Aldehyde | 4-Methoxybenzaldehyde |
| Reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) |
| Solvent | Methanol, dichloromethane, or their mixtures |
| Reaction temperature | Room temperature |
| Reaction time | 1–4 hours, sometimes overnight |
| Purification method | Silica gel column chromatography (chloroform/methanol gradient) |
| Yield | Typically 54–75% depending on conditions |
| Characterization | 1H NMR, MS (ES+), melting point, and sometimes crystallography |
Analytical and Research Outcomes
NMR Spectroscopy: The 1H NMR spectra confirm the presence of characteristic signals from the methoxy group (singlet near 3.8 ppm), aromatic protons of the 4-methoxyphenyl ring, and the dihydro-1,7-naphthyridine core protons. Multiplets in the aliphatic region correspond to the piperidine and methylene linkers.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak corresponding to the protonated molecule [M+H]+, consistent with the expected molecular weight (approximately m/z 450–466 depending on substituents).
Purity and Yield: The reductive amination method yields the target compound in moderate to good yields (54–75%). Purification by chromatography ensures high purity suitable for further applications.
Salt Formation: Conversion to hydrochloride salts enhances compound stability and facilitates isolation as a solid.
Comparative Table of Preparation Conditions and Yields
| Entry | Amine Starting Material | Aldehyde Used | Reducing Agent | Solvent System | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1-(4-Amino-1-piperidinyl)methyl-5-bromo-3,4-dihydro-2H-1,7-naphthyridine | 4-Methoxybenzaldehyde | Sodium triacetoxyborohydride | DCM/MeOH | 1 hour | 75 | Free base isolated, purified by silica gel chromatography |
| 2 | Same as Entry 1 | Same | Sodium cyanoborohydride | Methanol | Overnight | 54 | Zinc chloride catalyst used, salt formation post-purification |
| 3 | 1-(4-Amino-1-piperidinyl)methyl-5-bromo-3,4-dihydro-2H-1,7-naphthyridine | 4-Methoxybenzaldehyde | Sodium triacetoxyborohydride | DCM | 4 hours | 65.7 | Reaction monitored by NMR, salt isolated as HCl salt |
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. It may also interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations:
Bromine Substitution: The bromine atom at the 5-position in the target compound and its analogs correlates with enhanced bioactivity. For example, the pyrazoline-indole hybrid (IC50 = 1.81 µM) demonstrates superior antimalarial potency compared to non-brominated thiazolidinones (IC50 = 2.32–13.29 µM) .
Aromatic Substituents : The 4-methoxyphenyl group in both the target compound and pyrazoline derivatives improves target affinity. This moiety may engage in hydrophobic interactions or hydrogen bonding with biological targets .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Bromine’s electron-withdrawing nature likely enhances stability and target binding. Substitution at the 5-position is critical for maintaining activity, as seen in analogs like CID 22352473 .
- Methoxybenzyl Group : The 4-methoxybenzyl substituent in the target compound may mimic natural product pharmacophores, improving membrane permeability and resistance to metabolic degradation .
Pharmacological Performance
- Antimalarial Activity: The pyrazoline-indole hybrid (IC50 = 1.81 µM) outperforms most thiazolidinones, highlighting the synergistic effect of bromine and methoxyphenyl groups against Plasmodium falciparum .
- Anticancer Potential: Pyrazoline derivatives with similar substituents inhibit leukemia cell lines at micromolar concentrations, suggesting a shared mechanism of action involving kinase or tubulin inhibition .
Biological Activity
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine (CAS No. 2940949-90-4) is a synthetic compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H17BrN2O |
| Molecular Weight | 333.22 g/mol |
| CAS Number | 2940949-90-4 |
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to naphthyridine demonstrate broad-spectrum antibacterial activity against various pathogens, including drug-resistant strains. For instance, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .
Case Study: Antibacterial Efficacy
In a comparative study of naphthyridine derivatives, 5-bromo substitutions were found to enhance antibacterial activity significantly. Compounds with bromine at specific positions exhibited IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, a target for many antibacterial agents . This suggests that the presence of bromine in the structure may play a crucial role in its biological efficacy.
Anticancer Activity
Naphthyridine compounds have also been investigated for their anticancer potential. In vitro studies demonstrated that various naphthyridine derivatives can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Research Findings on Anticancer Activity
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 5-bromo derivative | Breast Cancer | 15 |
| 5-bromo derivative | Lung Cancer | 10 |
These findings indicate that modifications to the naphthyridine scaffold can lead to enhanced anticancer properties.
Neuropharmacological Effects
Emerging studies suggest that naphthyridine derivatives may also exhibit neuropharmacological activities. Some compounds have been reported to possess monoamine oxidase (MAO) inhibitory activity, which is significant in the treatment of neurological disorders like depression and Parkinson's disease. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
